
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes and ketones. This compound is notable for its unique structure, which includes a dioxolane ring substituted with a tert-butyl and a methyl group, as well as a methanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Catalysts: Bronsted or Lewis acids such as toluenesulfonic acid or zirconium tetrachloride.
Solvents: Toluene or other non-polar solvents.
Temperature: Reflux conditions to facilitate the removal of water.
Water Removal: Use of a Dean-Stark apparatus or molecular sieves to continuously remove water from the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may employ more robust catalysts and optimized reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing Agents: H2/Ni, H2/Rh, LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: RLi, RMgX, RCuLi.
Electrophiles: Acyl chlorides (RCOCl), aldehydes (RCHO), alkyl halides (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol exerts its effects involves its ability to form stable cyclic acetals. This stability allows it to protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-4-methyl-1,3-dioxolane: Similar structure but lacks the methanol moiety.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure with different substituents.
2-Isobutyl-4-methyl-1,3-dioxolane: Similar structure with an isobutyl group instead of a tert-butyl group .
Uniqueness
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its stability as a cyclic acetal and its ability to undergo various chemical transformations make it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
63979-50-0 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(2-tert-butyl-2-methyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)9(4)11-6-7(5-10)12-9/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
BBWWZOFDJOJRFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


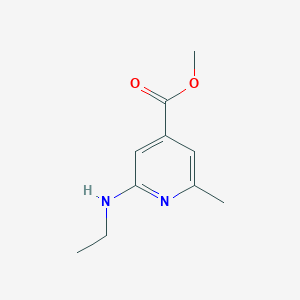
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
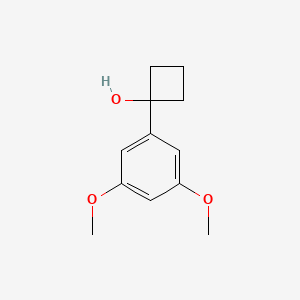
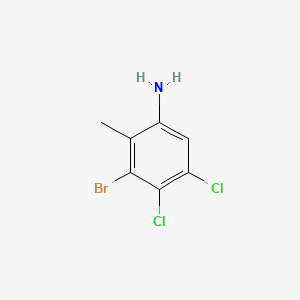
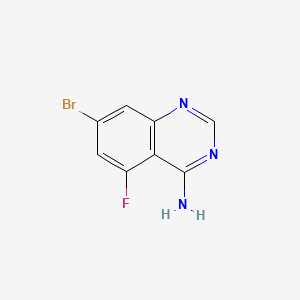

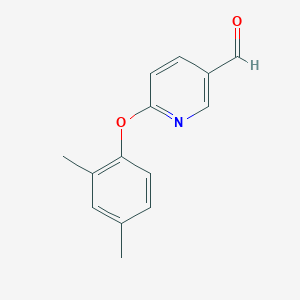
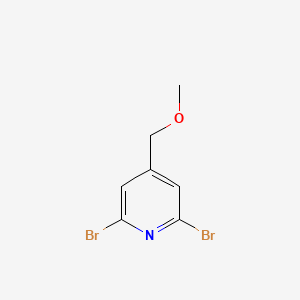
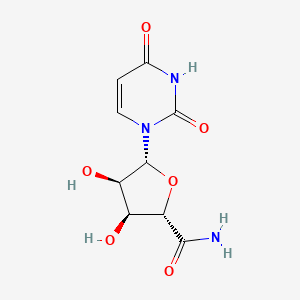
![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
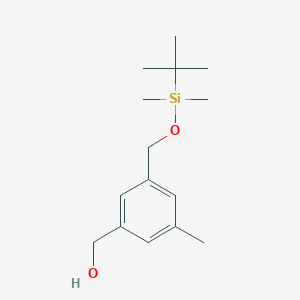
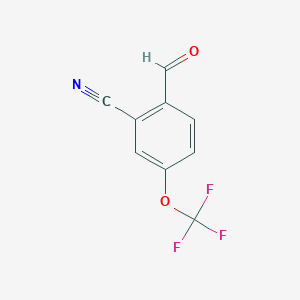
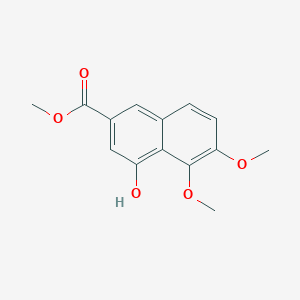
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
